

Application Notes: Synthesis and Utility of 4-Hydroxybenzhydrazide

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Compound of Interest

Compound Name: **4-hydroxybenzhydrazide**

Cat. No.: **B196067**

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Introduction

4-Hydroxybenzhydrazide is a versatile chemical intermediate of significant interest in pharmaceutical and agrochemical research.^{[1][2]} Its unique structure, incorporating a hydrazine functional group attached to a hydroxybenzoic acid moiety, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of numerous bioactive molecules.^{[1][3]} This compound is particularly noted for its role in the preparation of hydrazone derivatives and heterocyclic compounds, which have shown potential as anti-inflammatory, antimicrobial, antifungal, and antitumor agents.^{[1][2][3]} Additionally, **4-hydroxybenzhydrazide** and its derivatives are utilized in analytical chemistry as reagents for the quantitative analysis of metal ions and in biochemical research for enzyme inhibition studies.^[1]

Applications in Drug Development and Research

- Pharmaceutical Development: A primary application of **4-hydroxybenzhydrazide** is as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.^[1]
- Agrochemical Chemistry: It is used in the synthesis of effective pesticides and herbicides.^[1]
- Biochemical Research: Researchers employ **4-hydroxybenzhydrazide** in studies related to enzyme inhibition and as a potential antioxidant.^[1] For instance, its derivatives have been

investigated as inhibitors of laccase, a copper-containing enzyme found in fungi and insects.

[4]

- Analytical Chemistry: The compound serves as a reagent in colorimetric assays for detecting certain metal ions and for the analysis of sugars.[3]

Experimental Protocols for the Synthesis of 4-Hydroxybenzhydrazide

The synthesis of **4-hydroxybenzhydrazide** from ethyl p-hydroxybenzoate is a straightforward nucleophilic acyl substitution reaction where the hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the displacement of the ethoxy group and the formation of the corresponding hydrazide. Two common protocols for this synthesis are the conventional reflux method and a more rapid microwave-assisted method.

Protocol 1: Conventional Synthesis via Reflux

This traditional method involves heating the reactants in a suitable solvent under reflux.

- Materials:
 - Ethyl p-hydroxybenzoate
 - Hydrazine hydrate (99%)
 - Ethanol or Methanol
- Equipment:
 - Round-bottom flask
 - Reflux condenser
 - Heating mantle
 - Magnetic stirrer and stir bar
 - Filtration apparatus (e.g., Büchner funnel)

- Procedure:

- In a round-bottom flask, dissolve ethyl p-hydroxybenzoate (0.1 mol) in an appropriate volume of ethanol (e.g., 25 mL).[5]
- Slowly add hydrazine hydrate (0.15 mol) to the solution.[6]
- Heat the reaction mixture to reflux (approximately 60-70 °C) with continuous stirring for 2 to 6 hours.[5][6] The progress of the reaction can be monitored using thin-layer chromatography.
- After the reaction is complete, allow the mixture to cool to room temperature.
- The excess solvent and hydrazine hydrate can be removed by distillation.[6]
- The product will precipitate out of the solution upon cooling or addition of water.[6]
- Collect the precipitate by filtration, wash it several times with distilled water, and dry.[6]
- For higher purity, the crude product can be recrystallized from a suitable solvent, such as methanol or 80% aqueous ethanol.[5][6]

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and often leads to higher yields with improved energy efficiency.

- Materials:

- Ethyl p-hydroxybenzoate
- Hydrazine hydrate

- Equipment:

- Microwave reactor or a lab-made microwave setup
- Conical flask or a suitable microwave-safe reaction vessel

- Filtration apparatus
- Procedure:
 - Place ethyl p-hydroxybenzoate (e.g., 0.166 g) and hydrazine hydrate (e.g., 2 mL) in a conical flask.[5][7]
 - Irradiate the mixture in a microwave reactor at a specified power (e.g., 180-350 Watts) for a short duration (e.g., 3-5 minutes).[5][6][7]
 - After irradiation, allow the mixture to cool.
 - The product precipitates out and can be collected by filtration.[5][7]
 - Wash the collected precipitate with cold water and dry. This method often yields a product of high purity without the need for recrystallization.[5]

Data Presentation

Table 1: Comparison of Synthesis Methods for 4-Hydroxybenzhydrazide

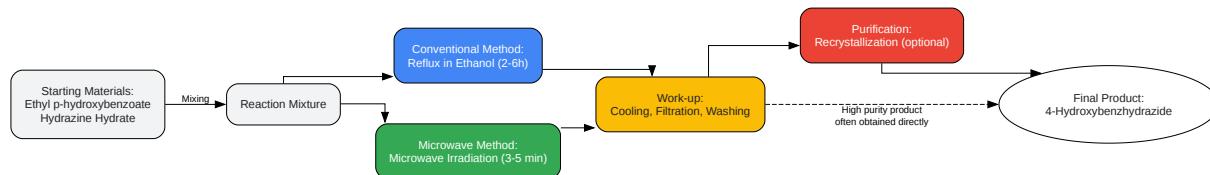
| Parameter | Conventional Reflux Method | Microwave- Assisted Method | Reference(s) |
|---------------|----------------------------------|---------------------------------------|--------------|
| Reaction Time | 2 - 6 hours | 3 - 5 minutes | [5][6] |
| Yield | ~65% | 93 - 94.6% | [5][6] |
| Melting Point | 263 °C (recrystallized) | 265 °C (without recrystallization) | [5] |
| Solvent | Ethanol or Methanol | None or minimal | [5][6] |
| Purification | Recrystallization recommended | Often not required | [5] |

Table 2: Physicochemical and Characterization Data of 4-Hydroxybenzhydrazide

| Property | Value | Reference(s) |
|---|---|--------------|
| Molecular Formula | C ₇ H ₈ N ₂ O ₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | White to beige crystalline powder | [1] |
| Melting Point | 257-268 °C, 264-266 °C (dec.) | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| ¹ H-NMR (DMSO-d ₆ , ppm) | δ 11.94 (s, 1H, NH), δ 11.45 (s, 1H, NH), δ 10.21 (s, 1H, OH), δ 7.86 (d, 2H), δ 6.91 (d, 2H) | [8][9] |
| ¹³ C-NMR (DMSO-d ₆ , ppm) | δ 162.5, 160.9, 157.4, 147.7, 131.1, 129.7, 123.2, 119.2, 118.7, 116.4, 115.1 | [8][9] |
| FT-IR (cm ⁻¹) | 3321, 3217 (NH ₂), 1590-1615 (C=O) | [5] |

Visualizations

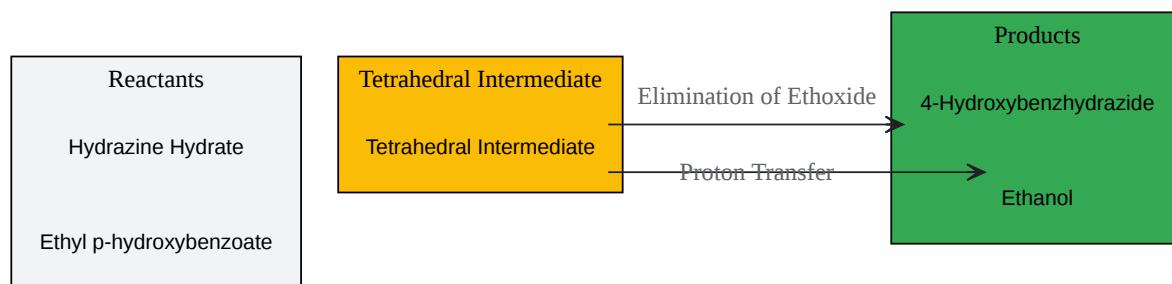
Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **4-hydroxybenzhydrazide**.

Reaction Mechanism Diagram

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Caption: Nucleophilic acyl substitution mechanism.

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